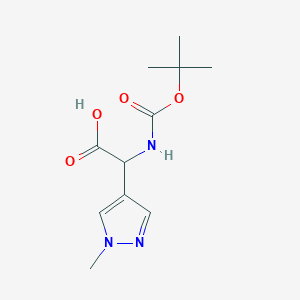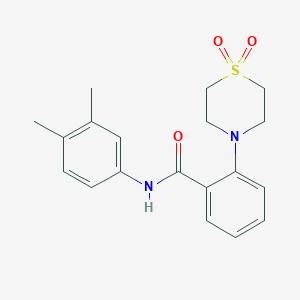![molecular formula C10H12N2OS B2457109 1-[4-(メチルスルファニル)フェニル]イミダゾリジン-2-オン CAS No. 1040130-00-4](/img/structure/B2457109.png)
1-[4-(メチルスルファニル)フェニル]イミダゾリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .作用機序
The mechanism of action of 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one is not fully understood. However, studies have shown that it interacts with specific targets in the body, such as enzymes and receptors, and modulates their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects, which can be useful in the treatment of neurological disorders. Additionally, this molecule has been studied for its potential use in the treatment of cancer.
実験室実験の利点と制限
The advantages of using 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one in lab experiments include its high purity, easy synthesis method, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one. These include further investigation of its mechanism of action, potential applications in the treatment of neurological disorders and cancer, and synthesis of new derivatives with improved properties. Additionally, this molecule can be studied for its potential use in imaging techniques and as a fluorescent probe.
In conclusion, 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one is a molecule with potential applications in various scientific fields. Its synthesis method is efficient, and it has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 1-[4-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one involves the reaction of 4-(methylsulfanyl)aniline with ethyl acetoacetate in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. This method is efficient and yields high purity product.
科学的研究の応用
医薬品および生物活性化合物
イミダゾリジン-2-オンとその類似体は、医薬品、天然アルカロイド、およびその他の生物活性化合物に広く見られます . それらはこれらの物質の遍在する構造モチーフです .
キラル補助剤
「1-[4-(メチルスルファニル)フェニル]イミダゾリジン-2-オン」などの置換イミダゾリジン-2-オンは、さまざまな複雑な構造に変換できる重要な合成中間体でもあります . それらは、不斉変換のための有用なキラル補助剤のクラスを表しています .
有機合成
イミダゾリジン-2-オンは、有機合成における中間体です . 長年にわたり、これらのヘテロ環の合成のための持続可能でより効率的なプロトコルの開発に向けて継続的な努力が払われてきました .
触媒合成
イミダゾリジン-2-オンの触媒合成は、近年進歩を遂げています . これには、カルボニル基の1,2-ジアミンへの直接組み込み、オレフィンのジアミン化、線状尿素誘導体の分子内ヒドロアミノ化、およびアジリジン環の拡張が含まれます .
環境に優しいプロトコル
この重要なクラスの分子の調製のためのより持続可能で環境に優しいプロトコルを開発することを目的として、大幅な進歩が達成されました .
誘導体の合成
3-置換5-フェニルイミダゾリジン-2,4-ジオンおよび3-置換5-フェニル-2-チオキソイミダゾリジン-4-オン誘導体は、フェニルグリシンメチルエステルを所望のフェニルまたはアルキルイソシアネート/イソチオシアネートと反応させることにより、2段階で合成されました . これは、イミダゾリジン-2-オンからさまざまな誘導体を生成する可能性を示しています。
特性
IUPAC Name |
1-(4-methylsulfanylphenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRPJVZRAULHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-2-fluorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2457028.png)



methanone](/img/structure/B2457036.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2457037.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2457039.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2457043.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2457044.png)
![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)


